1-(4-Bromophenyl)-2-morpholinoethanone
Overview
Description
1-(4-Bromophenyl)-2-morpholinoethanone is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The morpholine moiety is a versatile heterocycle that can be functionalized to produce a wide range of biologically active molecules.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including morpholines, by reacting with amino alcohols . Another approach involves the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl
Scientific Research Applications
Synthesis and Intermediate Use
- 1-(4-Bromophenyl)-2-morpholinoethanone is used in the synthesis of a variety of compounds, showcasing its versatility as an intermediate. For instance, it is a key intermediate in the synthesis of anticoagulant rivaroxaban, highlighting its importance in pharmaceutical synthesis (Luo et al., 2011). Additionally, it plays a role in the synthesis of compounds like substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one, demonstrating its utility in organic chemistry (Balaji et al., 2017).
Complexation and Structural Studies
- The compound is involved in complexation studies, where its derivatives interact with elements like palladium and mercury. This is crucial for understanding molecular structures and designing new materials (Singh et al., 2000).
Protective Group in Synthesis
- It serves as a safety-catch nitrogen protecting group in chemical synthesis. This application is vital in the multi-step synthesis of complex molecules, where protecting groups are essential for achieving selectivity and functional group integrity (Surprenant & Lubell, 2006).
Catalyst in Synthesis
- The compound is used in catalysis, for instance, in the synthesis of various tertiary amino alcohols. Such catalytic applications are critical for developing efficient and sustainable chemical processes (Isakhanyan et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-2-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYWWGGZRDCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328506 | |
Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-morpholinoethanone | |
CAS RN |
20099-96-1 | |
Record name | 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20099-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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